molecular formula C11H16N2O2 B1369425 2-nitro-N-pentylaniline

2-nitro-N-pentylaniline

Cat. No.: B1369425
M. Wt: 208.26 g/mol
InChI Key: ZDBRHTYGQVFIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-pentylaniline is a nitro-substituted aniline derivative characterized by a nitro group (-NO₂) at the ortho position (C2) of the benzene ring and a pentyl group (-C₅H₁₁) attached to the amine nitrogen. This compound belongs to the class of N-alkyl nitroanilines, which are intermediates in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-nitro-N-pentylaniline

InChI

InChI=1S/C11H16N2O2/c1-2-3-6-9-12-10-7-4-5-8-11(10)13(14)15/h4-5,7-8,12H,2-3,6,9H2,1H3

InChI Key

ZDBRHTYGQVFIEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-nitro-N-pentylaniline with key structural analogs:

Compound Name Substituents Molecular Formula Key Features
This compound -NO₂ (C2), -C₅H₁₁ (N) C₁₁H₁₆N₂O₂ High lipophilicity due to pentyl chain; moderate steric hindrance.
2-Nitro-N,N-dimethylaniline -NO₂ (C2), -CH₃ (N) C₈H₁₀N₂O₂ Dimethyl groups reduce steric bulk but increase electron donation.
2-Chloro-N-phenylaniline -Cl (C2), -C₆H₅ (N) C₁₂H₁₀ClN Chloro group is electron-withdrawing; phenyl substituent enhances rigidity.
2-Ethoxy-N-pentylaniline -OCH₂CH₃ (C2), -C₅H₁₁ (N) C₁₃H₂₁NO Ethoxy group introduces polarity; pentyl chain retains lipophilicity.
Nitrobenzene -NO₂ (C1) C₆H₅NO₂ Simplest nitroaromatic; lacks amine substituents, highly reactive.
Key Observations:
  • Electron Effects : The nitro group in all analogs withdraws electrons, activating the ring for electrophilic substitution at meta positions. However, N-pentyl and N-phenyl groups modulate reactivity via steric hindrance and inductive effects.
  • Solubility : Longer alkyl chains (e.g., pentyl) improve solubility in organic solvents like methylene chloride:benzene (used for nitroaniline standards in ). Shorter chains (e.g., methyl) or polar groups (e.g., ethoxy) alter solvent compatibility.

Physicochemical Properties

Property This compound 2-Nitro-N,N-dimethylaniline Nitrobenzene
Molecular Weight 208.26 g/mol 166.18 g/mol 123.11 g/mol
Boiling Point Not available ~250°C (estimated) 210.9°C
Solubility High in non-polar solvents Moderate in polar aprotic solvents Low in water
Notes:
  • The pentyl chain in this compound likely lowers its melting point compared to smaller analogs due to reduced crystallinity.
  • Nitrobenzene’s simpler structure results in higher volatility and lower molecular weight.

Reactivity and Stability

  • Nitro Group Stability : All nitroaromatics are thermally sensitive, but bulky N-alkyl groups (e.g., pentyl) may offer slight stabilization by hindering decomposition pathways.
  • 2-Chloro-N-phenylaniline: The chloro group directs electrophiles to para positions, while the phenyl group increases conjugation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.